molecular formula C11H17NO3 B1428036 3-Methoxy-4-(3-methoxypropoxy)aniline CAS No. 1249721-94-5

3-Methoxy-4-(3-methoxypropoxy)aniline

Cat. No. B1428036
CAS RN: 1249721-94-5
M. Wt: 211.26 g/mol
InChI Key: CHGCGUKHCSPCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(3-methoxypropoxy)aniline, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPA is a derivative of aniline and is classified as an organic compound.

Scientific Research Applications

Pharmacology

3-Methoxy-4-(3-methoxypropoxy)aniline: is a compound that can be utilized in pharmacological research due to its structural similarity to anisidine derivatives, which are known to be precursors in the synthesis of various pharmacologically active molecules. For instance, anisidine compounds have been used in the synthesis of N-substituted-3-chloro-2-azetidinones , which exhibit potential as anthelmintic agents . The methoxy groups in the compound could potentially influence the pharmacokinetics of derived drugs by affecting their solubility and membrane permeability.

Chemical Synthesis

This compound could play a role in chemical synthesis as a building block for complex organic molecules. Its structure suggests that it could be involved in the synthesis of dyes, pigments, or other aromatic compounds. The presence of methoxy groups could facilitate Suzuki-Miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .

Analytical Chemistry

In analytical chemistry, 3-Methoxy-4-(3-methoxypropoxy)aniline could be used as a standard or reference compound in chromatographic analysis, such as HPLC or LC-MS, due to its unique molecular weight and structure. It could help in the identification and quantification of similar compounds in complex mixtures .

properties

IUPAC Name

3-methoxy-4-(3-methoxypropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-13-6-3-7-15-10-5-4-9(12)8-11(10)14-2/h4-5,8H,3,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGCGUKHCSPCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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